molecular formula C12H17NO2S B15172924 3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide CAS No. 918828-08-7

3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide

Cat. No.: B15172924
CAS No.: 918828-08-7
M. Wt: 239.34 g/mol
InChI Key: ZWPLPPUSGRDDNY-UHFFFAOYSA-N
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Description

3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a sulfanyl group, which is further connected to a propylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide typically involves the following steps:

    Formation of the Hydroxyphenyl Sulfanyl Intermediate: This step involves the reaction of 4-hydroxythiophenol with a suitable alkylating agent to form the hydroxyphenyl sulfanyl intermediate.

    Amidation Reaction: The intermediate is then reacted with propylpropanamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfanyl group can be reduced to form thiols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiols and reduced sulfur-containing compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form disulfide bonds, affecting protein structure and function. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)propionic acid
  • 4-Hydroxyphenylacetic acid
  • 4-Hydroxybenzyl alcohol

Comparison

3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide is unique due to the presence of both a hydroxyphenyl and a sulfanyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of oxidative and reductive capabilities, making it versatile for various applications in research and industry.

Properties

CAS No.

918828-08-7

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

3-(4-hydroxyphenyl)sulfanyl-N-propylpropanamide

InChI

InChI=1S/C12H17NO2S/c1-2-8-13-12(15)7-9-16-11-5-3-10(14)4-6-11/h3-6,14H,2,7-9H2,1H3,(H,13,15)

InChI Key

ZWPLPPUSGRDDNY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCSC1=CC=C(C=C1)O

Origin of Product

United States

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